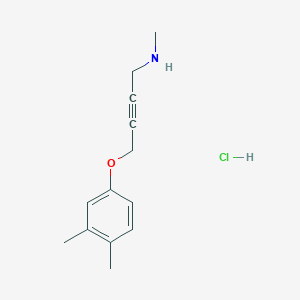![molecular formula C21H29FN4O B6074213 2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol](/img/structure/B6074213.png)
2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group, a piperazine ring, and an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol typically involves multiple steps, starting with the formation of the pyrazole ring. The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate diketone. The fluorophenyl group is then introduced through a substitution reaction.
The piperazine ring is synthesized separately and then coupled with the pyrazole derivative through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The fluorophenyl group can enhance the compound’s binding affinity to its target, while the piperazine ring can modulate its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol
Uniqueness
2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol is unique due to its combination of a pyrazole ring with a fluorophenyl group and a piperazine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
IUPAC Name |
2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN4O/c1-16(2)6-8-26-10-9-25(15-20(26)7-11-27)14-18-13-23-24-21(18)17-4-3-5-19(22)12-17/h3-6,12-13,20,27H,7-11,14-15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVAVBLOIMPZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(CC1CCO)CC2=C(NN=C2)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyloxolane-3-carboxamide](/img/structure/B6074136.png)
![(2-fluorophenyl)-[5-hydroxy-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B6074140.png)

![3-hydroxy-1-(3-methylbenzyl)-3-({[(5-methyl-2-thienyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6074163.png)
![1-{1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6074164.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(4-morpholinyl)benzamide](/img/structure/B6074171.png)
![6-(dimethylamino)-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6074172.png)
![5-acetyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6074181.png)
![5-chloro-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-hydroxybenzamide](/img/structure/B6074189.png)
![ethyl N-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6074194.png)

![1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]phenoxy]propan-2-ol](/img/structure/B6074212.png)
![[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetic acid](/img/structure/B6074222.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6074233.png)
